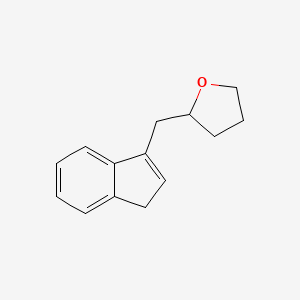

2-((1H-inden-3-yl)methyl)tetrahydrofuran

Description

Significance of Indene (B144670) and Tetrahydrofuran (B95107) Moieties in Advanced Organic Synthesis

Both indene and tetrahydrofuran are independently significant in the realm of organic chemistry, and their combined presence in a single scaffold amplifies their potential utility.

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This structural motif is found in a variety of natural products and biologically active molecules. wikipedia.orgresearchgate.net The indene skeleton is a cornerstone for many compounds with pharmaceutical applications and is also utilized in material science, for instance, in the development of photovoltaic solar cells and fluorescent materials. researchgate.net Its ability to undergo polymerization and participate in various condensation and organometallic reactions makes it a versatile building block in synthesis. wikipedia.org

Tetrahydrofuran (THF) , a cyclic ether with the formula (CH₂)₄O, is a highly versatile and widely used polar aprotic solvent in organic synthesis. welinkschem.comfiveable.me Its ability to dissolve a broad spectrum of organic compounds, including both polar and non-polar substances, makes it an excellent medium for a variety of chemical reactions. fiveable.menbinno.com THF is particularly crucial for processes like Grignard reactions, where it can enhance yields and purity. nbinno.com Beyond its role as a solvent, the tetrahydrofuran ring is a structural component in numerous natural products and is used as a building block in the synthesis of polymers and pharmaceuticals. fiveable.mechemicalbook.comchemistryviews.org For instance, it is an intermediate in the production of nylon-6,6 and is used in the synthesis of various drugs. chemicalbook.com

The fusion of these two moieties into the 2-((1H-inden-3-yl)methyl)tetrahydrofuran scaffold creates a molecule with a distinct three-dimensional structure and a unique combination of electronic and steric properties. This could lead to novel applications in medicinal chemistry and materials science, building upon the established importance of its individual components.

Overview of Key Structural Features and Synthetic Considerations

The structural architecture of this compound is characterized by the connection of the indene ring at its 3-position to the tetrahydrofuran ring at its 2-position via a methylene (B1212753) bridge. This linkage provides a degree of conformational flexibility, allowing the two ring systems to adopt various spatial orientations relative to each other.

Key Structural Features:

Indene Moiety: The indene portion contains a planar benzene ring fused to a non-planar five-membered ring. The presence of the double bond in the five-membered ring introduces some rigidity.

Tetrahydrofuran Moiety: The tetrahydrofuran ring is non-planar and can exist in various conformations, with the "twist" and "envelope" forms being the most common. chemicalbook.com The oxygen atom in the ring acts as a Lewis base and can participate in hydrogen bonding.

Synthetic Considerations:

The synthesis of the this compound scaffold would likely involve the coupling of an indene-derived component with a tetrahydrofuran-containing fragment. Several general strategies for the synthesis of substituted indenes and tetrahydrofurans could be adapted for this purpose.

Indene Synthesis: The synthesis of indene derivatives often involves intramolecular cyclization reactions. researchgate.net For instance, Friedel-Crafts type reactions and Heck-type cyclizations are common methods. researchgate.net

Tetrahydrofuran Synthesis: The construction of the tetrahydrofuran ring can be achieved through various methods, including the acid-catalyzed dehydration of 1,4-diols, intramolecular hydroalkoxylation of alkenols, and ring-expansion of oxetanes. chemicalbook.comorganic-chemistry.org A notable approach involves the use of radical reactions to form tetrahydrofuran derivatives. diva-portal.org

Scaffold Assembly: The formation of the methylene bridge could be accomplished through several well-established synthetic transformations. One possible route could involve the reaction of an indenyl anion with a suitably functionalized tetrahydrofuran derivative, such as 2-(halomethyl)tetrahydrofuran. Another approach might utilize a Wittig-type reaction or a Grignard reaction followed by dehydration and reduction. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent in such organometallic reactions is noteworthy, as it can offer advantages over THF, such as higher reaction temperatures and easier work-up procedures. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

671186-30-4 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-(3H-inden-1-ylmethyl)oxolane |

InChI |

InChI=1S/C14H16O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-2,4,6,8,13H,3,5,7,9-10H2 |

InChI Key |

IVNQTZFQUVBVSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CC2=CCC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Inden 3 Yl Methyl Tetrahydrofuran and Analogous Structures

Strategies for Constructing the Tetrahydrofuran (B95107) Ring System

Central to the synthesis of tetrahydrofuran derivatives are intramolecular cyclization reactions, where a suitably functionalized linear molecule is induced to form the five-membered oxygen-containing ring. These strategies are prized for their ability to control stereochemistry and build molecular complexity in a single step.

A modern and sustainable approach to chiral tetrahydrofurans involves the use of visible-light photoredox catalysis. This method facilitates the deoxygenation of mono-allylated or propargylated 1,2-diols, followed by an intramolecular cyclization. nih.gov The process begins with the activation of a hydroxyl group in the starting diol, typically by converting it into an ethyl oxalate (B1200264) or a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. nih.gov Under visible-light irradiation, a photocatalyst initiates a single-electron transfer, leading to the formation of an alkyl radical. This radical then undergoes a 5-exo-trig or 5-exo-dig cyclization to form the tetrahydrofuran ring. nih.gov

This methodology is advantageous due to its use of inexpensive and readily available starting materials and a sustainable, halogen-free activation of the alcohol. The reaction proceeds under mild conditions and offers a pathway to chiral tetrahydrofuran derivatives. nih.gov The proposed mechanism involves the generation of the radical, which subsequently attacks the tethered alkene or alkyne, followed by a final trapping step to yield the cyclized product. organic-chemistry.org

| Substrate Type | Activating Group | Photocatalyst | Light Source | Product Type | Ref |

| Monoallylated 1,2-diols | Ethyl oxalate | Ru(bpy)₃Cl₂ | Visible Light | Chiral Tetrahydrofurans | nih.gov |

| Monoallylated 1,2-diols | 3,5-Bis(trifluoromethyl)benzoate | Ru(bpy)₃Cl₂ | Visible Light | Chiral Tetrahydrofurans | nih.gov |

| Monopropargylated 1,2-diols | Ethyl oxalate | fac-Ir(ppy)₃ | Visible Light | Tetrahydrofurans | nih.gov |

A highly enantioselective method for synthesizing chiral tertiary allylic alcohols bearing furan (B31954) rings is the nickel-catalyzed intramolecular reductive cyclization of alkynones. nih.gov This reaction utilizes a P-chiral monophosphine ligand in conjunction with a nickel catalyst and a silane (B1218182) reducing agent, such as triethylsilane. The process demonstrates broad substrate scope, effectively converting various O-tethered alkynones into the corresponding cyclic alcohols with excellent yields and high levels of enantioselectivity. nih.gov

The significance of this method lies in its ability to generate stereochemically complex products, including those that can serve as precursors to natural products like dehydroxycubebin. The reaction proceeds via the formation of a five-membered ring, accommodating various substituents on both the alkyne and the tether. nih.gov

| Substrate | Catalyst System | Ligand | Reductant | Yield (%) | ee (%) | Ref |

| O-tethered Alkynone (Aryl) | Ni(OAc)₂ | (R)-W009-1 | Et₃SiH | 96 | 98 | nih.gov |

| O-tethered Alkynone (Alkyl) | Ni(OAc)₂ | (R)-W009-1 | Et₃SiH | 98 | 98 | nih.gov |

| O-tethered Alkynone (Heteroaryl) | Ni(OAc)₂ | (R)-W009-1 | Et₃SiH | 95 | 96 | nih.gov |

Transition metal catalysis provides a powerful tool for the intramolecular hydroalkoxylation of unsaturated alcohols to form tetrahydrofurans. A notable example is a transition-metal-free approach using triethylsilane (Et₃SiH) and a catalytic amount of iodine (I₂) for the intramolecular hydroalkoxylation/reduction of unactivated alkynes. This system effectively produces 2,3-disubstituted tetrahydrofurans with high diastereoselectivity at room temperature. nih.gov

Additionally, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can generate trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios. nih.gov These reactions proceed through the formation of a palladium alkoxide intermediate, followed by alkene insertion and reductive elimination. nih.gov Lanthanide triflates have also been shown to be efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation of hydroxyalkenes. nih.gov

| Substrate Type | Catalyst System | Key Features | Product Type | Ref |

| Unactivated Alkynol | I₂ (cat.), Et₃SiH | Transition-metal-free, high diastereoselectivity | 2,3-Disubstituted THF | nih.gov |

| γ-Hydroxy Terminal Alkene | Pd₂(dba)₃, P(o-tol)₃ | Stereoselective C-C bond formation | trans-2,5-Disubstituted THF | nih.gov |

| Hydroxyalkene | Lanthanide triflates | Markovnikov-type cyclization | 5- and 6-membered cyclic ethers | nih.gov |

A sustainable route to chiral tetrahydrofurans utilizes abundant biomass, such as pentoses derived from the sugar beet industry. A key strategy involves the selective dehydration of these sugars without the need for protecting groups. For instance, L-arabinose can be converted to a chiral tetrahydrofuran on a multi-gram scale using a hydrazone-based approach. acs.orgrsc.org

The process begins by reacting the pentose, like L-arabinose, with N,N-dimethylhydrazine and an acidic resin to form a hydrazone. acs.org This intermediate is then treated with a catalytic amount of trifluoroacetic acid (TFA) in methanol, which induces cyclization and dehydration to yield the tetrahydrofuran product as a mixture of diastereoisomers. acs.orgrsc.org This methodology has been successfully applied to various biomass-derived reducing sugars, showcasing its potential for converting renewable resources into valuable chemical building blocks. acs.org

| Starting Sugar | Reagents | Yield of THF (%) | Diastereomeric Ratio (d.r.) | Ref |

| L-Arabinose | 1. N,N-Dimethylhydrazine, Amberlyst® 15 2. TFA (20 mol%) | 67 | 75:25 | acs.orgrsc.org |

| D-Xylose | 1. N,N-Dimethylhydrazine, Amberlyst® 15 2. TFA (20 mol%) | 59 | 75:25 | rsc.org |

| D-Ribose | 1. N,N-Dimethylhydrazine, Amberlyst® 15 2. TFA (20 mol%) | 66 | 55:45 | rsc.org |

| D-Lyxose | 1. N,N-Dimethylhydrazine, Amberlyst® 15 2. TFA (20 mol%) | 69 | 60:40 | rsc.org |

The reaction of methylenecyclopropanes (MCPs) with aldehydes in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), provides a facile route to tetrahydrofuran skeletons under mild conditions. acs.org This transformation is proposed to proceed through a novel homoallylic rearrangement protocol. acs.org

The mechanism involves the addition of the MCP to the Lewis acid-activated aldehyde, generating a cyclopropylcarbinyl cation intermediate. This intermediate undergoes a homoallylic rearrangement, followed by intramolecular cyclization to furnish the tetrahydrofuran product. acs.org This method is effective for a range of aldehydes, including both aromatic and aliphatic ones, leading to the formation of substituted tetrahydrofuran derivatives. acs.org

| Methylenecyclopropane (MCP) | Aldehyde | Lewis Acid | Product(s) | Yield (%) | Ref |

| 1a (Aryl-substituted) | Benzaldehyde | BF₃·OEt₂ | Indene (B144670) & THF derivative | 25 (Indene), 35 (THF) | acs.org |

| 1a (Aryl-substituted) | 4-Chlorobenzaldehyde | BF₃·OEt₂ | Indene & THF derivative | 30 (Indene), 45 (THF) | acs.org |

| 1a (Aryl-substituted) | 2-Naphthaldehyde | BF₃·OEt₂ | Indene & THF derivative | 35 (Indene), 42 (THF) | acs.org |

| 1b (Methoxy-substituted) | Benzaldehyde | BF₃·OEt₂ | Indene derivative | 85 |

Intramolecular Cyclization Protocols

Stereoselective Iodoetherification Reactions

Stereoselective iodoetherification is a powerful method for the synthesis of substituted tetrahydrofurans. This reaction involves the electrophilic cyclization of an unsaturated alcohol, where an iodine source activates the double bond, followed by an intramolecular attack by the hydroxyl group. The stereochemistry of the resulting tetrahydrofuran is often influenced by the geometry of the starting alkene and the reaction conditions. sci-hub.semdpi.com

The mechanism proceeds through an iodonium (B1229267) ion intermediate. The tethered hydroxyl group can only attack one face of the alkene, leading to a product where the oxygen and iodine atoms are on opposite sides of the newly formed ring. mdpi.com This inherent stereocontrol is a key advantage of the method.

Recent advancements have focused on catalytic and enantioselective variants. For instance, chiral catalysts, such as those based on Co(III)-salen or BINOL-derived titanium complexes, have been employed to induce enantioselectivity in the iodoetherification of substrates like (Z)-4-pentenol derivatives. sci-hub.se The choice of catalyst and reaction conditions can significantly impact the diastereoselectivity and enantioselectivity of the transformation.

A notable application is the synthesis of 2-(1'(Z)-iodoalkenyl)tetrahydrofurans from 4,5-alkadienols and iodine. pku.edu.cn This reaction can proceed with high regio- and stereoselectivity. For example, the reaction of 4,5-allenols with a substituent at the 3-position yields trans-2,3-disubstituted tetrahydrofurans with very high diastereoselectivity. pku.edu.cn The solvent and the iodine source (e.g., I2 vs. N-iodosuccinimide) can influence the Z/E ratio of the resulting iodoalkenyl group. pku.edu.cn

The utility of this method is further demonstrated in the convergent synthesis of bis-tetrahydrofuran components found in naturally occurring acetogenins. researchgate.net This approach utilizes the iodoetherification of 1,2-O-isopropylidene-5-alkene precursors to assemble the individual THF rings, which are then coupled via other reactions like olefin cross-metathesis. researchgate.net

Table 1: Selected Examples of Stereoselective Iodoetherification

| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |

| (Z)-4-Pentenol derivative | Chiral Co(III)-salen catalyst, I2 | Enantioenriched tetrahydrofuran | 83 | - | sci-hub.se |

| 4,5-Alkadienol | I2, n-hexane | 2-(1'(Z)-iodoalkenyl)tetrahydrofuran | High | High diastereoselectivity | pku.edu.cn |

| Axially optically active 4,5-allenol | N-Iodosuccinimide, CH2Cl2, rt | Chiral 2-(1'(Z)-iodoalkenyl)tetrahydrofuran | - | Lower Z/E ratio | pku.edu.cn |

| 1,2-O-isopropylidene-5-alkene | Iodoetherification | THF allylic alcohol derivative | - | - | researchgate.net |

Transformation of Lactone Carboxylic Acids to Tetrahydrofuran Derivatives

The conversion of lactones, which are cyclic esters, into tetrahydrofuran derivatives is a common synthetic strategy, often involving reduction of the carbonyl group. A variety of methods have been developed to achieve this transformation, ranging from two-step procedures to direct reductions.

A prevalent and practical approach involves a two-step sequence: the initial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal), followed by a deoxygenative reduction to the ether. sci-hub.se This method has been widely applied in synthesis. sci-hub.se The first step can be accomplished using various reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this reduction, typically performed at low temperatures. rsc.org More recently, titanocene-based catalysts in conjunction with polymethylhydrosiloxane (B1170920) (PMHS) have been used for the reduction of lactones to lactols at room temperature. sci-hub.se

The subsequent deoxygenation of the lactol to the tetrahydrofuran can be achieved with reagents such as triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2). sci-hub.se An alternative, milder condition for this step involves the use of triethylsilane with a sulfonic acid resin, such as Amberlyst 15, as a catalyst. sci-hub.se This two-step protocol is generally high-yielding and experimentally simple. sci-hub.se

Direct reduction of both the lactone and carboxylic acid functionalities in a lactone carboxylic acid to form a hydroxymethyl-substituted tetrahydrofuran can be achieved using strong reducing agents like borane (B79455) complexes (e.g., BH3·Me2S). acs.org However, this direct approach can sometimes lack selectivity, leading to mixtures of the desired tetrahydrofuran alcohol and the corresponding triol, formed by the over-reduction of the lactone. acs.org

For certain substrates, such as carbohydrate-derived lactones, photochemical deoxygenation offers a regioselective route to 2-deoxy-lactones. rsc.org These intermediates can then be further reduced to the corresponding 2-deoxy tetrahydrofuran derivatives in a subsequent step. rsc.org

Table 2: Methods for Converting Lactones to Tetrahydrofurans

| Starting Material | Reagents and Conditions | Product Type | Overall Yield (%) | Key Features | Reference |

| Lactone | 1. DIBAL-H; 2. Et3SiH, BF3·OEt2 | Cyclic Ether | 50-88 | Two-step, low temperature | rsc.org |

| Lactone | 1. Titanocene catalyst, PMHS; 2. Amberlyst 15, Et3SiH | Cyclic Ether | Good to Excellent | Two-step, room temperature | sci-hub.se |

| Lactone Carboxylic Acid | BH3·Me2S | Hydroxymethyl Tetrahydrofuran | 77 (mixture) | One-step, potential lack of selectivity | acs.org |

| Aldono-1,4-lactone | 1. UV irradiation; 2. Reduction | 2-Deoxy Sugar (THF derivative) | - | Photochemical deoxygenation | rsc.org |

| γ-Lactone | 1. DIBAL-H; 2. Horner olefination; 3. Hydrolysis | δ-Lactone | up to 55 | Three-step ring expansion | dntb.gov.ua |

Development of Chiral Tetrahydrofuran Scaffolds

The development of methods for synthesizing chiral, enantioenriched tetrahydrofuran scaffolds is of paramount importance due to the prevalence of these motifs in biologically active molecules. rsc.orgresearchgate.net Strategies range from asymmetric catalysis and the use of chiral auxiliaries to leveraging the chiral pool.

One-pot asymmetric syntheses have been developed to provide convenient access to chiral tetrahydrofurans. For example, an allylboration–hydroboration–iodination–cyclization sequence starting from aldehydes can produce 2- and 2,3-disubstituted tetrahydrofurans with high enantiomeric excess (86–99% ee). researchgate.net Another one-pot approach combines a copper-catalyzed asymmetric Henry reaction with an iodocyclization of γ,δ-unsaturated alcohols to yield 2,5-polysubstituted tetrahydrofurans with up to 97% ee. researchgate.net

The use of chiral auxiliaries is another effective strategy. For instance, γ-hydroxyketones bearing a chiral sulfoxide (B87167) auxiliary can be converted to 2,5-cis-disubstituted tetrahydrofurans. sci-hub.se The starting material is generated enantiomerically pure, and the chirality is transferred during the cyclization process. sci-hub.se

Organocatalysis has also emerged as a powerful tool. An efficient asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis, which proceeds via a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, affording products with high enantio- and diastereoselectivities. pku.edu.cn

Starting from readily available chiral precursors, or the "chiral pool," is a classic and effective strategy. Chiral lactone carboxylic acids, which can be synthesized enantioselectively, serve as versatile building blocks for novel chiral 2,2-disubstituted tetrahydrofuran derivatives. researchgate.netrsc.org Complex natural products containing tetrahydrofuran rings, such as (−)-neocucurbol C, have been synthesized starting from chiral pool molecules like (+)-nootkatone, which already possesses key stereocenters of the target molecule.

Other modern catalytic methods include:

Nickel-catalyzed cyclization: An efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand (DI-BIDIME) produces chiral tetrahydrofurans containing tertiary allylic alcohols in excellent yields and stereoselectivities.

Visible-light-mediated deoxygenation: Chiral tetrahydrofuran derivatives can be synthesized from monoallylated 1,2-diols through a deoxygenative cyclization mediated by visible light photocatalysis. acs.org

Enzymatic resolution: Lipase-catalyzed enzymatic resolution is a key step in the stereoselective synthesis of both enantiomers of substituted tetrahydrofuran derivatives, which have been used as ligands for HIV-1 protease inhibitors. mdpi.com

These diverse methodologies provide a robust toolbox for the construction of complex chiral tetrahydrofuran scaffolds tailored for various applications.

Strategies for Constructing the Indene Ring System

The indene ring system is a core structural motif in various organic molecules and materials. Its synthesis can be achieved through several cyclization strategies, including modern metal-catalyzed reactions.

Cyclization Reactions for Indene Formation

A novel and direct method for the synthesis of polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. sci-hub.seresearchgate.net This reaction proceeds under mild conditions, typically using an N-heterocyclic carbene (NHC)-gold(I) complex as the catalyst. sci-hub.sepku.edu.cn The reaction demonstrates a broad substrate scope, accommodating various substituents on both the aromatic ring and the nitrogen atom of the ynamide. sci-hub.se

The proposed mechanism for this transformation is initiated by the gold-catalyzed activation of the ynamide's alkyne functionality. This generates a highly electrophilic gold-keteniminium ion intermediate. sci-hub.seresearchgate.net The unique reactivity of this intermediate facilitates a sci-hub.semdpi.com-hydride shift from a benzylic position to the keteniminium carbon, forming a benzylic carbocationic gold adduct. researchgate.netresearchgate.net Subsequent intramolecular cyclization, involving the addition of the vinylgold species to the carbocation, constructs the five-membered ring. The catalytic cycle is completed by deprotonation and protodeauration to yield the indene product and regenerate the active gold catalyst. researchgate.net

Table 3: Mechanistic Pathway of Gold-Catalyzed Indene Synthesis

| Step | Intermediate/Transition State | Description | Reference |

| 1 | Gold-Keteniminium Ion | Activation of the ynamide by the Au(I) catalyst. | researchgate.netresearchgate.net |

| 2 | sci-hub.semdpi.com-Hydride Shift (Rate-Determining) | Transfer of a benzylic hydride to the keteniminium carbon. | pku.edu.cnresearchgate.net |

| 3 | Benzylic Carbocationic Gold Adduct | Intermediate formed after the hydride shift. | researchgate.net |

| 4 | Cyclization | Intramolecular attack of the vinylgold onto the carbocation. | researchgate.netresearchgate.net |

| 5 | Deprotonation/Protodeauration | Formation of the final indene product and regeneration of the catalyst. | researchgate.net |

Computational studies using Density Functional Theory (DFT) have corroborated this pathway, identifying the sci-hub.semdpi.com-hydride shift as the rate-determining step of the reaction. pku.edu.cnresearchgate.net The efficiency of the reaction is dependent on the nature of the gold catalyst, with NHC-gold complexes showing superior activity compared to phosphine-gold complexes. pku.edu.cn

A significant advantage of this methodology is its ability to generate optically enriched indenes when starting from chiral oxazolidinone-derived ynamides. sci-hub.seresearchgate.net Furthermore, the resulting indene products contain an endocyclic enamide moiety, which serves as a versatile handle for subsequent functionalization. sci-hub.seresearchgate.net

An atom-economical approach to highly substituted indenes has been developed utilizing a tandem reaction between α-diazo compounds and propargyl alcohols. sci-hub.se This method provides a rapid entry to the indene scaffold.

The proposed mechanism for this transformation begins with the activation of the propargyl alcohol, typically under acidic or Lewis acidic conditions, to generate a reactive allene (B1206475) carbocation intermediate. sci-hub.se This electrophilic species is then trapped by the nucleophilic α-diazo compound. The subsequent key step is an intramolecular [3+2] cycloaddition, where the phenyl group of the propargyl alcohol precursor acts as the C-nucleophile, attacking the diazo-derived portion of the intermediate to forge the bicyclic indene ring system. sci-hub.se

Propargyl alcohols are recognized as exceptionally versatile building blocks in organic synthesis, capable of participating in a wide range of transformations to produce diverse heterocyclic and carbocyclic structures. researchgate.netresearchgate.netresearchgate.net While the direct tandem reaction with diazo compounds for indene synthesis is a specific example, the underlying principles are related to other catalytic processes. For instance, rhodium catalysts are frequently employed to generate carbenes or carbenoids from diazo compounds, which then undergo various insertions or cycloadditions. Rhodium(I) has been shown to catalyze intramolecular [3+2] cycloaddition reactions in related systems, such as 1-yne-vinylcyclopropanes, to construct fused bicyclic frameworks. acs.org This highlights the general utility of transition metal catalysis in orchestrating complex tandem sequences involving these reactive partners.

Lewis Acid Mediated Cycloaddition of Methylenecyclopropanes

The construction of the tetrahydrofuran ring can be efficiently achieved through the Lewis acid-mediated [3+2] cycloaddition of methylenecyclopropanes (MCPs) with carbonyl compounds. This method offers a direct route to substituted tetrahydrofurans. In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), MCPs react with aldehydes or ketones to yield the corresponding tetrahydrofuran skeletons. nsf.govnih.govacs.orgnih.gov The reaction is believed to proceed through a homoallylic rearrangement protocol. nih.govacs.orgnih.gov

The high strain energy of MCPs (approximately 13.6 kcal/mol more than cyclopropanes) provides a significant thermodynamic driving force for the reaction. nih.gov While the reaction can proceed with activated aldehydes and ketones, the use of a suitable Lewis acid allows for the reaction with unactivated aldehydes as well. nih.govacs.org The choice of Lewis acid is crucial, with BF₃·OEt₂ often being the most effective catalyst. nih.gov Other Lewis acids, such as AlCl₃, may lead to different products. nih.gov The reaction conditions are generally mild, and the yields can be good, with some cases exhibiting high stereoselectivity. nsf.gov

A variety of substituted MCPs and carbonyl compounds can be employed in this reaction, leading to a diverse range of tetrahydrofuran derivatives. The reaction of MCPs with aldehydes, in particular, provides a facile route to 2-substituted and 2,5-disubstituted tetrahydrofurans, which are key intermediates for more complex molecules.

| Catalyst | Substrates | Product Type | Key Features |

| BF₃·OEt₂ | Methylenecyclopropanes, Aldehydes/Ketones | Tetrahydrofurans | Mild conditions, good yields, potential for high stereoselectivity. nsf.govnih.govacs.orgnih.gov |

| AlCl₃ | Methylenecyclopropanes, Benzaldehyde | Chlorinated products | Can lead to side reactions depending on the substrate and conditions. nih.gov |

Friedel–Crafts Type Cyclizations

The indene core of the target molecule can be synthesized through intramolecular Friedel–Crafts reactions. This powerful C-C bond-forming reaction allows for the cyclization of a suitably substituted aromatic precursor to form the five-membered ring of the indene system. rsc.orgacs.orgorganic-chemistry.org The reaction typically involves the use of a Brønsted or Lewis acid catalyst to promote the electrophilic aromatic substitution.

A common strategy involves the cyclization of phenylpropane derivatives. For instance, the intramolecular Friedel-Crafts alkylation of a phenylpropyl halide or alcohol can lead to the formation of an indane, which can be subsequently oxidized to the indene. rsc.org Alternatively, direct cyclization to the indene can be achieved from precursors containing a double bond or a carbonyl group that can generate a carbocationic intermediate.

The choice of catalyst is critical and can include traditional Lewis acids like AlCl₃, FeCl₃, and SnCl₄, as well as milder reagents like P₂O₅, In(III) salts, and various Brønsted acids such as H₂SO₄ and p-toluenesulfonic acid (p-TsOH). nih.govacs.orgacs.orgrsc.org The success of the cyclization often depends on the nature of the substituents on the aromatic ring; electron-donating groups can facilitate the reaction by stabilizing the carbocation intermediate. nih.gov

| Catalyst/Reagent | Precursor Type | Product | Key Features |

| P₂O₅ | Baylis-Hillman Adducts | Functionalized Indenes | Useful for specific functionalized precursors. nih.gov |

| In(III) salts | Allylic Bromides and Arenes | Indenes | Mild and efficient, tolerates deactivated arenes. rsc.org |

| AlCl₃, H₂SO₄ | Phenylpropane derivatives | Indanes/Indenes | Classic and widely used, can require harsh conditions. rsc.orgresearchgate.net |

| (salen)Cr(III)/BF₃·OEt₂ | Morita-Baylis-Hillman Adducts | 2-substituted-1H-indenes | Mild conditions, avoids regioisomers and dimerization. acs.org |

Ring Closure Reactions of Substituted Precursors

The tetrahydrofuran ring can also be synthesized through various ring closure reactions of appropriately substituted acyclic precursors. These methods often provide excellent control over the substitution pattern and stereochemistry of the resulting heterocycle.

One common approach is the intramolecular cyclization of unsaturated alcohols, such as homoallylic alcohols. nih.gov This can be promoted by reagents like iodine in the presence of an oxidizing agent, leading to iodocyclization followed by reduction. rsc.org Acid-catalyzed cyclization of homoallylic alcohols is another effective method. nih.gov

The ring opening of epoxides with subsequent intramolecular cyclization is a versatile strategy for synthesizing substituted tetrahydrofurans. nih.gov For example, the reaction of an epoxy alcohol can lead to the formation of a tetrahydrofuran ring with the creation of new stereocenters.

The dehydrative cyclization of 1,4-diols is another direct route to tetrahydrofurans. nsf.gov This reaction can be catalyzed by various acids or metal complexes. For instance, ferrocenium (B1229745) tetrafluoroborate (B81430) has been shown to catalyze the dehydrative cyclization of 1,4-butanediols to produce trisubstituted tetrahydrofurans. nsf.gov

| Reaction Type | Precursor | Reagents/Catalysts | Product |

| Iodocyclization | γ,δ-Unsaturated Alcohols | I₂, Oxidizing Agent | 2,5-Polysubstituted Tetrahydrofurans. rsc.org |

| Intramolecular SN2 | Epoxy Alcohols | Acid or Base | Substituted Tetrahydrofurans. |

| Dehydrative Cyclization | 1,4-Diols | Ferrocenium Tetrafluoroborate | Trisubstituted Tetrahydrofurans. nsf.gov |

| Oxonium-Prins Cyclization | Aldehyde, Homoallylic Alcohol | SnBr₄ | 2,3-Disubstituted Tetrahydrofurans. acs.org |

Functionalization and Derivatization of the Indene Core

The functionalization of the indene core is crucial for the subsequent coupling with the tetrahydrofuran moiety. The reactivity of the indene system allows for derivatization at several positions, with the C1 and C3 positions being particularly important due to the acidity of the methylene (B1212753) protons.

Deprotonation of indene with a suitable base, such as an organolithium reagent or sodium hydride, generates the indenyl anion. This nucleophilic species can then react with various electrophiles. Alkylation of the indenyl anion is a common method for introducing substituents at the C1 or C3 position. The regioselectivity of this reaction can be influenced by the counterion, solvent, and the nature of the electrophile.

Electrophilic substitution reactions on the indene ring itself are also possible. For example, electrophilic addition of halogens to the double bond can lead to dihaloindanes, which can be further functionalized. acs.org Friedel-Crafts type reactions can also be employed to introduce substituents onto the aromatic part of the indene skeleton.

Recent advances have also focused on transition-metal-catalyzed C-H functionalization of the indene core, providing direct routes to substituted indenes without the need for pre-functionalized starting materials. rsc.org

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Type |

| Alkylation of Indenyl Anion | Base (e.g., n-BuLi), Electrophile | C1/C3 | Alkylated Indenes |

| Electrophilic Addition | Halogens (e.g., Br₂) | C1/C2 | Dihaloindanes. acs.org |

| C-H Arylation | Pd(II) catalyst, Aryl Iodides | C4 | C4-Aryl Indoles (related system). rsc.org |

Coupling Methodologies for Integrated Tetrahydrofuran-Indene Frameworks

The key step in the synthesis of 2-((1H-inden-3-yl)methyl)tetrahydrofuran is the formation of the C-C bond linking the indene and tetrahydrofuran rings. This can be achieved through several coupling strategies.

Synthetic Pathways for the (1H-inden-3-yl)methyl Linkage

A plausible and direct approach involves the reaction of a nucleophilic indenyl species with an electrophilic tetrahydrofuran derivative.

One such pathway is the alkylation of the indenyl anion . The indenyl anion, generated by treating indene with a strong base like n-butyllithium or sodium hydride, can act as a potent nucleophile. This anion can then be reacted with a tetrahydrofuran derivative bearing a suitable leaving group on the methyl substituent at the 2-position. A good electrophile for this purpose would be 2-(bromomethyl)tetrahydrofuran or 2-(tosyloxymethyl)tetrahydrofuran . The S_N2 reaction between the indenyl anion and this electrophile would directly form the desired C-C bond, yielding this compound. The regioselectivity of the alkylation (C1 vs. C3) would need to be carefully controlled, potentially through the choice of solvent and counterion.

Alternatively, a Grignard reaction could be employed. Formation of an indenyl Grignard reagent, such as indenylmagnesium bromide, followed by reaction with 2-(bromomethyl)tetrahydrofuran could also lead to the target compound.

Another potential route involves a radical-based coupling . For instance, a radical generated at the C3 position of the indene could be trapped by a suitable radical acceptor on the tetrahydrofuran ring.

Stereocontrol and Diastereoselective Approaches in Hybrid Structure Synthesis

Achieving stereocontrol in the synthesis of this compound is a significant challenge, as the molecule contains a stereocenter at the C2 position of the tetrahydrofuran ring and potentially at the C1 position of the indene ring depending on the substitution pattern and tautomeric form.

Diastereoselective synthesis of the tetrahydrofuran moiety is a key starting point. As discussed in section 2.2.1.5, methods such as the oxonium-Prins cyclization can provide good diastereoselectivity in the formation of 2,3-disubstituted tetrahydrofurans. acs.org Similarly, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes and aldehydes can lead to 2,5-cis disubstituted tetrahydrofurans with high diastereoselectivity. acs.org By starting with an enantiomerically pure precursor, it is possible to synthesize an enantiomerically enriched 2-substituted tetrahydrofuran derivative.

Stereocontrol in the alkylation of the indenyl anion is also a critical factor. The approach of the electrophile to the planar indenyl anion can be influenced by the steric bulk of both the anion and the electrophile. The use of chiral auxiliaries or catalysts in the alkylation step could potentially induce facial selectivity, leading to the preferential formation of one enantiomer of the C1-substituted indene.

A Pd-catalyzed intramolecular asymmetric allylic alkylation (AAA) has been shown to be effective in the enantioselective synthesis of 2,3-disubstituted indanones with high diastereo- and enantioselectivities. nih.gov While not directly applicable to the target molecule, this demonstrates the potential of transition metal catalysis in controlling stereochemistry in indene systems.

Ultimately, a convergent synthesis, where enantiomerically enriched indene and tetrahydrofuran fragments are coupled, would be a powerful strategy to control the absolute stereochemistry of the final product.

| Approach | Key Transformation | Potential for Stereocontrol |

| Diastereoselective Cyclization | Oxonium-Prins Cyclization | High diastereoselectivity for substituted tetrahydrofurans. acs.org |

| Asymmetric Catalysis | Pd-catalyzed Asymmetric Allylic Alkylation | High enantioselectivity for indanone synthesis. nih.gov |

| Chiral Pool Synthesis | Starting from enantiopure precursors | Can provide access to enantiomerically pure fragments. |

| Convergent Synthesis | Coupling of enantiopure fragments | Allows for control over the final stereochemistry. |

Multi-Step Assembling Sequences for Complex Analogues

A logical retrosynthetic analysis of the target molecule suggests disconnecting the indenyl and tetrahydrofurfuryl moieties at the methylene bridge. This leads to two key precursors: an indenyl nucleophile and a tetrahydrofuran electrophile. A practical implementation of this strategy would involve the formation of an indenyl Grignard reagent, which can then be coupled with a suitable 2-(halomethyl)tetrahydrofuran derivative.

The proposed synthetic sequence can be outlined as follows:

Synthesis of the Indenyl Precursor: A suitable starting material, such as 3-bromo-1H-indene, can be prepared from indene through established bromination methods.

Formation of the Grignard Reagent: The 3-bromo-1H-indene can be reacted with magnesium turnings in an appropriate etheral solvent, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), to form the corresponding indenyl Grignard reagent. The use of 2-MeTHF is particularly advantageous from a green chemistry perspective, as will be discussed in section 2.4.1.

Synthesis of the Tetrahydrofuran Precursor: A common and readily available precursor for the tetrahydrofuran moiety is 2-(chloromethyl)tetrahydrofuran.

Coupling Reaction: The final step involves the nucleophilic substitution reaction between the indenyl Grignard reagent and 2-(chloromethyl)tetrahydrofuran to form the target molecule, this compound.

This multi-step approach offers flexibility, as various substituted indenes and tetrahydrofurans can be used to generate a library of complex analogues. The reaction conditions for each step can be optimized to maximize yield and purity.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Bromination | 1H-Indene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 3-Bromo-1H-indene |

| 2 | Grignard Formation | 3-Bromo-1H-indene | Magnesium (Mg) | 1H-Inden-3-ylmagnesium bromide |

| 3 | Coupling | 1H-Inden-3-ylmagnesium bromide, 2-(Chloromethyl)tetrahydrofuran | - | This compound |

Sustainable and Green Chemical Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. The synthesis of this compound and its analogues can be made more sustainable by focusing on the use of bio-derived solvents and renewable feedstocks for the synthesis of its precursors.

Application of 2-Methyltetrahydrofuran as a Bio-Derived Solvent

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent and a viable substitute for traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. nih.govresearchgate.netd-nb.infoacs.org Its advantageous properties make it particularly suitable for organometallic reactions, such as the Grignard reaction proposed in the synthesis of the target molecule. nih.govresearchgate.netacs.orgsemanticscholar.orgthermofisher.com

Properties and Advantages of 2-MeTHF:

Renewable Origin: 2-MeTHF can be produced from renewable biomass sources, such as corncobs and bagasse, through the hydrogenation of furfural (B47365). nih.govd-nb.info This aligns with the green chemistry principle of using renewable feedstocks.

Higher Boiling Point: With a boiling point of approximately 80 °C, 2-MeTHF allows for a wider range of reaction temperatures compared to THF (66 °C), which can lead to faster reaction rates. d-nb.info

Lower Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water solubility. nih.govacs.org This property simplifies aqueous workups, reduces the need for additional extraction solvents, and facilitates solvent recovery and recycling. nih.govd-nb.info

Stability: 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents compared to THF, which can undergo ring-opening reactions. nih.govd-nb.info This enhanced stability is beneficial for reactions involving Grignard reagents. nih.gov

Table 2: Comparison of Properties of THF and 2-MeTHF

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petrochemical | Renewable (Biomass) |

| Boiling Point | 66 °C | ~80 °C |

| Water Miscibility | Miscible | Limited (4.4 g/100 g at 23 °C) |

| Stability with Strong Bases | Less Stable | More Stable |

Utilization of Renewable Feedstocks for Precursor Synthesis

A key aspect of sustainable chemistry is the use of renewable raw materials instead of finite fossil fuels. Both the indenyl and tetrahydrofuran moieties of the target molecule can potentially be derived from biomass.

Renewable Routes to the Tetrahydrofuran Precursor:

The tetrahydrofuran ring system, specifically in the form of 2-methyltetrahydrofuran which can be a precursor to 2-(halomethyl)tetrahydrofuran, is readily accessible from biomass-derived platform chemicals. The most established pathway involves the catalytic conversion of levulinic acid. acs.orgbohrium.comrsc.orgresearchgate.netrsc.org

Levulinic acid itself is produced from the acid-catalyzed hydrolysis of C6 sugars (hexoses) found in lignocellulosic biomass. The conversion of levulinic acid to 2-MeTHF typically proceeds through a series of hydrogenation and dehydration/cyclization steps, often utilizing bifunctional catalysts. acs.orgrsc.orgresearchgate.net For instance, a highly efficient process can be achieved using a Ni–Cu/Al₂O₃–ZrO₂ catalyst, which can give a near-quantitative yield of 2-MeTHF from levulinic acid. rsc.org

Renewable Routes to the Indene Precursor:

The synthesis of aromatic compounds from biomass is an active area of research. While a direct, large-scale industrial process for producing indene from renewable feedstocks is not yet fully established, several promising routes are being explored.

One approach involves the catalytic upgrading of biomass-derived furans. acs.orgmagtech.com.cnudel.eduresearchgate.net Furfural, obtainable from the pentosan fraction of hemicellulose, can be converted to various aromatic compounds, including benzene (B151609), toluene, and xylenes, through Diels-Alder and subsequent dehydration reactions. magtech.com.cn These basic aromatics can then serve as building blocks for more complex structures like indene. For example, styrene, which can be produced from biomass-derived ethylene (B1197577) and benzene, can react with a methylidyne radical (CH) to form indene. nih.gov Another potential pathway involves the conversion of allylbenzene, which could be synthesized from renewable sources, to indene using a tungsten-containing catalyst. google.com Furthermore, lignin, an abundant aromatic biopolymer, is being investigated as a source of various aromatic monomers that could be funnelled into the production of valuable chemicals, including indene precursors. nih.gov

The development of these bio-based routes to the key precursors of this compound underscores the potential for a fully sustainable synthesis of this and related complex molecules.

Reaction Mechanisms and Chemical Reactivity of 2 1h Inden 3 Yl Methyl Tetrahydrofuran

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran portion of the molecule is a cyclic ether, which influences its reactivity. The oxygen atom's lone pairs make it a Lewis base, and the polarity of the C-O bonds makes the adjacent carbon atoms susceptible to certain types of reactions.

The ring-opening of tetrahydrofuran is a fundamentally important reaction in organic chemistry, often proceeding through acid-catalyzed or metal-mediated pathways. acs.org For substituted tetrahydrofurans, such as the title compound, these reactions involve the cleavage of one of the C-O bonds within the ring.

Mechanistic studies on THF derivatives have shown that the process can be initiated by the activation of the ether oxygen by a Lewis acid (LA), followed by a nucleophilic attack. nih.govacs.org For instance, intramolecular Frustrated Lewis Pairs (FLPs) have been computationally and experimentally shown to activate and open the THF ring. nih.govacs.org In this mechanism, the Lewis acidic center (e.g., aluminum) coordinates to the THF oxygen, weakening the C-O bond and making the adjacent carbon atom more electrophilic and susceptible to attack by the intramolecular Lewis base (e.g., a phosphine). nih.gov

The general mechanism can be summarized in the following steps:

Activation: The ether oxygen of the THF ring coordinates to a Lewis acid or a proton.

Nucleophilic Attack: A nucleophile attacks one of the α-carbon atoms (the carbons adjacent to the oxygen). This attack typically proceeds via an SN2 mechanism, leading to the inversion of stereochemistry if the carbon is chiral. acs.org

Ring Cleavage: The C-O bond breaks, resulting in a linear chain.

Recent investigations have also explored the ring-opening of THF on semiconductor surfaces, such as Ge(100), through a combination of high-resolution photoemission spectroscopy (HRPES) and density functional theory (DFT) calculations. acs.org These studies identified a major product formed via C–O bond cleavage, resulting in a Ge–(CH₂)₄–O–Ge structure, indicating that surface-mediated ring-opening is a viable reaction pathway. acs.org

| Factor | Influence on Reactivity | Mechanistic Implication | Reference |

|---|---|---|---|

| Lewis Acid Strength | Stronger Lewis acids enhance the rate of ring-opening. | Facilitates the activation of the ether oxygen, making the α-carbons more electrophilic. | nih.govacs.org |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | Crucial for the SN2 attack that cleaves the C-O bond. | acs.org |

| Steric Hindrance | Increased steric hindrance at the α-carbons can slow down the nucleophilic attack. | Affects the accessibility of the electrophilic carbon for the incoming nucleophile. | acs.org |

| Reaction Medium | Surface-mediated reactions on materials like Ge(100) can facilitate ring-opening without strong acids. | Provides an alternative, heterogeneous catalytic pathway for C-O bond cleavage. | acs.org |

Nucleophilic substitution reactions on tetrahydrofuran derivatives can occur at the carbon atoms of the ring or on a substituent attached to it. When a suitable leaving group is present on the ring, direct substitution can take place. These reactions often proceed via an SN2 mechanism. nih.govrsc.org Kinetic studies on analogous systems, such as the reactions of trimethylsilylmethyl arenesulfonates with amines, support an SN2 process with a relatively tight transition state. rsc.org

For 2-((1H-inden-3-yl)methyl)tetrahydrofuran, a substitution reaction would likely require prior functionalization to introduce a good leaving group (e.g., a tosylate or halide) onto the tetrahydrofuran ring. The most probable site for such a reaction would be the C2 position, which is activated by the adjacent ether oxygen. The reaction of various substrates with reduced sulfur species has been shown to occur via an SN2 pathway, where the nucleophilic sulfur attacks a carbon atom and displaces a leaving group. nih.gov

Direct functionalization of C(sp³)-H bonds is a powerful strategy for modifying organic molecules, and the tetrahydrofuran ring system is a common substrate for such transformations. researchgate.net The C-H bonds at the α-position to the ether oxygen (C2 and C5) are particularly susceptible to functionalization due to the stabilizing effect of the adjacent oxygen on radical or cationic intermediates.

Radical C-H functionalization, often initiated by hydrogen-atom transfer (HAT), provides a versatile method for introducing new functional groups. nih.gov Various catalytic systems, including those based on photo- or electro-chemistry, have been developed for the direct C(sp³)-H bond functionalization of ethers. researchgate.net These methods allow for the formation of new C-C and C-N bonds. rsc.orgnih.gov For example, electrochemical cross-dehydrogenative coupling (CDC) has been used to functionalize the α-C(sp³)-H bond of tetrahydrofuran with alcohols. researchgate.net

Arylation of the THF ring can be achieved through these C-H activation strategies. This involves the coupling of an aryl group with the activated C-H bond, often mediated by a transition metal catalyst. Such reactions are of great synthetic utility for building molecular complexity.

Reactivity of the Indene (B144670) Moiety

The indene fragment of this compound contains a five-membered ring fused to a benzene (B151609) ring. Its reactivity is characterized by the presence of a reactive double bond and acidic protons at the C1 position, which are both allylic and benzylic.

The C1 protons of the indene ring are readily abstracted due to the resonance stabilization of the resulting indenyl radical. Hydrogen atom abstraction is a key step in many radical reactions. nih.gov Computational studies on the reaction of indene with hydrogen atoms have mapped the potential energy surfaces for both H-atom abstraction and addition. researchgate.net

Abstraction of a hydrogen atom from the C1 position of the indene moiety in this compound would generate a resonance-stabilized radical. This radical can then participate in subsequent reactions.

H-atom addition reactions primarily target the double bond of the five-membered ring. researchgate.net The addition of an H atom can lead to the formation of various radical intermediates, which can then undergo further reactions. researchgate.net These addition and abstraction processes can establish a quasi-equilibrium between saturated and unsaturated species. researchgate.net

The indene moiety is highly susceptible to radical reactions. The formation of indene derivatives can proceed through metalloradical-catalyzed pathways. scispace.com For instance, cobalt(II) complexes can catalyze the synthesis of substituted 1H-indenes through a process involving a Co(III)-carbene radical intermediate, which undergoes a radical ring-closure. scispace.com

Quantum-chemical computations have been used to determine the structure of radicals that may form during the reaction of indene with H atoms, confirming the favorability of radical formation at the C1 and C2 positions. researchgate.net Radical addition to the double bond is also a prevalent pathway. Studies on the reactions of aryl radicals with molecules like allene (B1206475) and methylacetylene show that they can lead to the formation of substituted indenes, proceeding through radical intermediates and subsequent cyclization. rsc.org

| Reaction Type | Intermediate Species | Formation Pathway | Subsequent Reactivity | Reference |

|---|---|---|---|---|

| H-Atom Abstraction | Indenyl Radical | Removal of a proton from the C1 position by a radical species. | Dimerization, reaction with other radicals, or propagation of a radical chain. | researchgate.net |

| H-Atom Addition | Indanyl Radical | Addition of a hydrogen atom to the C2 or C3 position of the double bond. | Further H-atom addition to form indane, or rearrangement. | researchgate.net |

| Metallo-Radical Catalysis | Co(III)-Carbene Radical | Activation of a diazo compound by a Co(II) catalyst. | Intramolecular radical ring-closure to form the indene ring system. | scispace.com |

| Aryl Radical Addition | Substituted Allylic Radical | Addition of an aryl radical to an unsaturated precursor, followed by cyclization. | Hydrogen atom loss to form the aromatic indene product. | rsc.org |

Reactivity with Metal Centers and Ligand Coordination Modes

The interaction of this compound with metal centers can occur through either the indenyl group or the oxygen atom of the tetrahydrofuran ring.

Indenyl Moiety Coordination: The indenyl ligand is well-known in organometallic chemistry for the "indenyl effect," which describes the enhanced rates of substitution reactions in η⁵-indenyl complexes compared to their η⁵-cyclopentadienyl counterparts. wikipedia.orgalchetron.com This effect stems from the relative ease with which the indenyl ligand can undergo a haptotropic rearrangement from an η⁵ to an η³ coordination mode. wikipedia.orgrsc.org This slippage is facilitated by the fused benzene ring, which provides electronic stabilization to the η³ intermediate. wikipedia.orgnih.gov This ability to change coordination mode allows 18-electron indenyl complexes to undergo substitution via associative pathways, which are typically inaccessible for similar cyclopentadienyl complexes. wikipedia.orgalchetron.com X-ray crystal structures of various indenyl complexes have provided direct evidence of this ring slippage. nih.gov Consequently, the indenyl portion of the hybrid scaffold can bind to transition metals, forming stable complexes that may exhibit enhanced catalytic activity. nih.gov

Tetrahydrofuran Moiety Coordination: The tetrahydrofuran (THF) component of the molecule acts as a classic L-type ligand. wikipedia.org The oxygen atom possesses nonbonding electron pairs, allowing it to function as a Lewis base and coordinate to a variety of metal centers, including Lewis acids like Li⁺, Mg²⁺, and boranes. britannica.comwikipedia.org THF is considered a weak-field ligand and is generally easily displaceable, a property that is valuable in many synthetic applications. wikipedia.org In complexes, the ether oxygen is typically trigonal planar. wikipedia.org While THF is a common solvent, its ability to form coordination complexes is crucial; for instance, many metal halide complexes are prepared as THF adducts to ensure they are anhydrous and soluble in organic solvents. wikipedia.orgnih.gov In the context of the this compound molecule, the THF ring's oxygen can coordinate to a metal center, potentially forming a chelate if the indenyl group is also bound to the same metal, or it could bridge between different metal centers. The coordination is primarily electrostatic, involving interactions between the ligand's heteroatom and the metal center. acs.org

The molecule, therefore, possesses bidentate potential, capable of coordinating to a metal center in several modes:

Monodentate: Through either the indenyl ring (η¹, η³, or η⁵) or the THF oxygen.

Bidentate (Chelating): Through both the indenyl ring and the THF oxygen to the same metal center.

Bridging: Linking two different metal centers, one via the indenyl group and the other via the THF oxygen.

Unimolecular Dissociation and Radiative Stabilization of Indene Cations

The stability of the indene framework, particularly under energetic conditions, is a subject of significant research, driven in part by the discovery of indene in the interstellar medium. arxiv.orguea.ac.uknih.gov Studies on the unimolecular dissociation of the indene radical cation (C₉H₈⁺) and the closed-shell indenyl cation (C₉H₇⁺) reveal key pathways for their decay and stabilization.

Vibrationally hot indene cations, when isolated, can either dissociate or stabilize by emitting energy radiatively. arxiv.orgnih.gov The primary dissociation channel for the indene radical cation is the loss of a hydrogen atom. arxiv.org In contrast, the indenyl cation, which has a more stable, fully sp²-hybridized structure, decays primarily through the loss of acetylene (C₂H₂). arxiv.org

A critical finding is the efficiency of radiative stabilization, which can compete with and even dominate dissociation, especially for the indenyl cation. aps.orgarxiv.org This cooling occurs through two main mechanisms:

Infrared (IR) Emission: Vibrational relaxation through the emission of infrared photons. arxiv.org

Recurrent Fluorescence (RF): A rapid cooling process involving the emission of optical photons from thermally excited electronic states. aps.orgarxiv.org

For the closed-shell indenyl cation (C₉H₇⁺), recurrent fluorescence is a highly efficient stabilization pathway. aps.orgarxiv.orgarxiv.org Experiments have shown that C₉H₇⁺ ions with vibrational energy up to 2 eV above their dissociation threshold will predominantly cool down through radiation rather than break apart. arxiv.orgresearchgate.net This efficient radiative stabilization is considered a key factor in the abundance of such molecules in space. aps.orgarxiv.org For the indene radical cation (C₉H₈⁺), however, IR photon emission is the main cooling mechanism, with only a minor contribution from RF. arxiv.org Master equation modeling that incorporates dissociation, RF, and IR cooling has been successful in reproducing experimental dissociation rates. arxiv.orgresearchgate.net

| Cation Species | Primary Dissociation Pathway | Dissociation Threshold Energy | Primary Radiative Stabilization Mechanism | Significance |

|---|---|---|---|---|

| Indene Radical Cation (C₉H₈⁺) | H-loss | ~3.74 eV | Infrared (IR) Emission arxiv.org | Radiative stabilization arrests a major destruction channel, helping to explain its observed abundance in astrophysics. uea.ac.uk |

| Indenyl Cation (C₉H₇⁺) | C₂H₂-loss | ~3.85 eV | Recurrent Fluorescence (RF) & IR Emission aps.orgarxiv.orgresearchgate.net | Highly efficient radiative cooling allows it to survive even when formed with significant internal energy above its dissociation threshold. arxiv.org |

Mechanistic Studies of Indene-Tetrahydrofuran Linkage Formation

The formation of the linkage between the indene and tetrahydrofuran moieties in this compound typically involves the alkylation of the indene ring at the C3 position. A prominent and sustainable method for achieving this is through transition-metal-catalyzed "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) reactions, which utilize alcohols as alkylating agents. nih.govacs.org

In this mechanism, the catalyst temporarily "borrows" hydrogen from the alcohol (e.g., tetrahydrofurfuryl alcohol), converting it to an aldehyde. This reactive intermediate then undergoes a condensation reaction with the acidic C-H bond of the indene. The final step involves the return of the borrowed hydrogen from the catalyst to the condensed intermediate, yielding the final alkylated product and regenerating the catalyst. acs.orgresearchgate.net

Role of Catalysts and Reagents in Reaction Pathways

The success of the Borrowing Hydrogen strategy for coupling indene with an alcohol like tetrahydrofurfuryl alcohol hinges on the specific catalyst and reagents employed.

Catalysts: Earth-abundant 3d transition metals are increasingly used for these transformations. nih.gov

Manganese Complexes: Phosphine-free, air-stable manganese complexes have proven effective for the selective C-alkylation of indene with a range of alcohols. researchgate.netrsc.org The reaction typically requires a base and elevated temperatures (e.g., 130 °C). researchgate.net Bis-N-heterocyclic carbene manganese catalysts have also been developed, allowing for selective mono- or dialkylation under milder conditions. acs.org

Iridium Complexes: Spirocyclic Ir(III)-NHC pincer complexes have been described for the C3-alkylation of indenes. nih.gov

Nickel Complexes: Nickel azo phenolate complexes have been utilized for fluorene alkylation, a process mechanistically similar to indene alkylation. nih.gov

Reagents:

Base: A stoichiometric amount of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH), is crucial. nih.govrsc.org The base deprotonates the indene at the C1/C3 position, forming the nucleophilic indenyl anion that attacks the electropositive carbonyl carbon of the aldehyde intermediate. acs.org

Hydrogen Surrogate: The alcohol itself serves as the environmentally benign hydrogen source, eliminating the need for external, high-pressure H₂ gas. organic-chemistry.org

The catalytic cycle, as proposed for a manganese-catalyzed system, involves the formation of an active manganese-hydride species which is key to the hydrogenation step. acs.org The choice of catalyst and the stability of its hydride intermediate are critical for achieving high selectivity and yield. acs.org

| Catalyst Type | Example Catalyst | Base | Typical Conditions | Selectivity |

|---|---|---|---|---|

| Manganese | Mn-NNS Pincer Complex researchgate.netrsc.org | t-BuOK or NaOH (1 equiv.) | Toluene, 110-130 °C | Can be tuned for C1-alkenylation or C1-alkylation. nih.govrsc.org |

| Manganese | Bis-NHC Manganese Complex acs.org | t-BuOK | Toluene, mild conditions | Selective for mono- or dialkylation. acs.org |

| Iridium | Spirocyclic Ir(III)-NHC Pincer Complex nih.gov | - | - | C3-alkylation. nih.gov |

| Cobalt | Ligand-free Cobalt Complex organic-chemistry.org | - | Utilizes i-PrOH as a hydrogen source for reductive cyclization. organic-chemistry.org | Forms indene derivatives. organic-chemistry.org |

Intramolecular Cyclization Mechanisms

While the principal linkage in the target molecule is formed intermolecularly, the synthesis of the tetrahydrofuran ring itself often relies on intramolecular cyclization. These methods are fundamental to constructing the THF precursor (e.g., tetrahydrofurfuryl alcohol) needed for the subsequent alkylation step.

Common strategies for forming the THF ring include:

Intramolecular Williamson Ether Synthesis: This is a classic S_N2 reaction where an alkoxide nucleophile displaces a leaving group within the same molecule to form a cyclic ether. masterorganicchemistry.com For example, a 5-halopentan-1-ol can be treated with a strong base (like NaH) to deprotonate the alcohol; the resulting alkoxide then attacks the carbon bearing the halogen, closing the ring to form THF. masterorganicchemistry.comyoutube.com

Intramolecular Addition to Epoxides: The opening of an epoxide by a tethered alcohol nucleophile is a frequently used and highly effective method for constructing complex tetrahydrofurans. nih.gov

Radical Cyclization: Visible-light photoredox catalysis can generate alkoxy radicals from alcohols. acs.org These radicals can then undergo a 1,5-hydrogen atom transfer, leading to a carbon-centered radical that cyclizes to form the THF ring. acs.orgnih.gov This approach is notable for its mild conditions. nih.gov

Palladium-Catalyzed Carboetherification: These reactions form both a C-C and a C-O bond in a single step, starting from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org The mechanism is believed to involve the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.orgnih.gov

These cyclization reactions are often highly stereoselective, allowing for precise control over the stereochemistry of the resulting tetrahydrofuran ring. nih.gov

General Principles of Reactivity Governing the Hybrid Scaffold

Indenyl Moiety: The indene unit is the more reactive part of the scaffold. The methylene (B1212753) protons at the C1 position are acidic (pKa ≈ 20 in DMSO) and can be readily removed by a base to form the aromatic indenyl anion. wikipedia.org This anion is a potent nucleophile, as seen in the alkylation reactions discussed previously. The double bond within the five-membered ring is susceptible to addition reactions, such as polymerization. wikipedia.org The benzo-fused ring can undergo electrophilic aromatic substitution, although typically under harsher conditions than benzene itself.

Tetrahydrofuran Moiety: The THF ring is a relatively stable cyclic ether. chemcess.com Its primary reactivity stems from the Lewis basicity of the oxygen atom, allowing it to coordinate with protons and other Lewis acids. britannica.comwikipedia.org While generally stable, the THF ring can be cleaved under strongly acidic conditions or by certain reagents to undergo ring-opening polymerization. chemcess.comeschemy.com The C-H bonds adjacent to the ether oxygen (alpha-protons) are slightly activated and can be involved in radical reactions or lithiation with strong bases.

Hybrid Scaffold Reactivity: The combination of these two moieties in a single molecule suggests several potential reaction sites:

C1 Position of Indene: Deprotonation to form the indenyl anion for further functionalization.

Indenyl Double Bond: Susceptible to hydrogenation, epoxidation, or other addition reactions.

THF Oxygen: Can act as a ligand for metal coordination or as a proton acceptor.

Benzylic-type Methylene Bridge: The C-H bonds of the methyl group linking the two rings are activated (similar to benzylic protons) and could be sites for radical substitution or oxidation.

The interplay between the two rings is also a consideration. The electron-donating character of the alkyl-substituted THF group may slightly influence the electronic properties and reactivity of the indenyl system.

Advanced Spectroscopic and Crystallographic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-((1H-inden-3-yl)methyl)tetrahydrofuran, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the indenyl ring system, the tetrahydrofuran (B95107) ring, and the connecting methylene (B1212753) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons are expected in the downfield region (typically δ 7.0-8.0), while aliphatic protons of the tetrahydrofuran ring will appear in the upfield region.

Predicted ¹H NMR Data Note: The following table is a prediction. Actual experimental values may vary based on solvent and other experimental conditions.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (Indenyl, 4 positions) | 7.10 - 7.60 | Multiplet (m) | N/A |

| Vinylic H (Indenyl C2) | 6.20 - 6.40 | Triplet (t) | ~2.0 - 3.0 |

| Methylene H (Indenyl C1) | 3.30 - 3.50 | Doublet (d) | ~2.0 - 3.0 |

| Methylene H (Bridge) | 2.70 - 2.90 | Doublet (d) | ~6.0 - 8.0 |

| Methine H (THF C2) | 3.90 - 4.20 | Multiplet (m) | N/A |

| Methylene H (THF C5) | 3.60 - 3.80 | Multiplet (m) | N/A |

| Methylene H (THF C3, C4) | 1.60 - 2.10 | Multiplet (m) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic and olefinic carbons of the indenyl system are expected at lower field (δ > 100 ppm), while the sp³-hybridized carbons of the tetrahydrofuran ring and the methylene bridge will appear at higher field.

Predicted ¹³C NMR Data Note: The following table is a prediction. Actual experimental values may vary.

| Carbon Assignment | Predicted δ (ppm) |

| Aromatic C (Indenyl, 6 carbons) | 120.0 - 145.0 |

| Vinylic C (Indenyl C2) | 125.0 - 135.0 |

| Vinylic C (Indenyl C3) | 140.0 - 150.0 |

| Methylene C (Indenyl C1) | 35.0 - 45.0 |

| Methylene C (Bridge) | 30.0 - 40.0 |

| Methine C (THF C2) | 75.0 - 85.0 |

| Methylene C (THF C5) | 65.0 - 75.0 |

| Methylene C (THF C3, C4) | 25.0 - 35.0 |

To confirm the predicted assignments, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the vinylic proton (C2-H) and the methylene protons of the indenyl ring (C1-H₂), and within the tetrahydrofuran ring, confirming the sequence of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the indenyl ring, the methylene bridge, and the tetrahydrofuran ring. For instance, correlations would be expected from the bridge methylene protons to carbons in both the indenyl and tetrahydrofuran moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (C₁₄H₁₆O), the exact molecular weight is 200.1201 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 200. The fragmentation of this ion would likely proceed through several predictable pathways, with the stability of the resulting fragments dictating the intensity of their signals.

Predicted Key Fragmentation Pathways

| m/z Value | Proposed Fragment Structure | Notes |

| 200 | [C₁₄H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₁₀H₉]⁺ | Loss of the tetrahydrofurfuryl radical (•CH₂C₄H₇O), leading to a stable indenyl cation. This is predicted to be a major fragment. |

| 115 | [C₉H₇]⁺ | Indenyl cation, resulting from loss of a methyl group from a rearranged fragment. A common fragment in indene-containing compounds. |

| 71 | [C₄H₇O]⁺ | Tetrahydrofurfuryl cation, resulting from cleavage of the bond between the bridge methylene and the indenyl ring. |

The most characteristic fragmentation would be the cleavage of the C-C bond between the methylene bridge and the tetrahydrofuran ring, leading to the highly stable indenyl-containing cation at m/z 129. uni-saarland.dewhitman.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H (Indenyl) |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (THF & Methylene Bridge) |

| 1610, 1460 | C=C Stretch | Aromatic & Vinylic C=C (Indenyl) |

| 1100 - 1050 | C-O-C Stretch | Ether (Tetrahydrofuran ring) |

The IR spectrum would be dominated by strong C-H stretching bands below 3000 cm⁻¹ for the aliphatic portions and weaker C-H stretches above 3000 cm⁻¹ for the aromatic/vinylic part. The most diagnostic peak would be the strong C-O-C stretching absorption characteristic of the ether linkage in the tetrahydrofuran ring.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal of the compound were grown, X-ray diffraction analysis would be able to:

Determine the precise bond lengths and angles of the entire molecule, allowing for comparison between the indenyl and tetrahydrofuran moieties.

Reveal the conformation of the tetrahydrofuran ring (e.g., envelope or twist conformation).

Describe the relative orientation of the planar indenyl system and the non-planar tetrahydrofuran ring.

Illustrate the intermolecular packing forces, such as van der Waals interactions, in the crystal lattice.

Single Crystal X-ray Diffraction Studies

There is currently no publicly available single crystal X-ray diffraction data for this compound. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remains undetermined.

Without experimental diffraction data, a definitive analysis of the solid-state structure of this compound is not possible. Such studies are fundamental for confirming the covalent connectivity and providing precise measurements of bond lengths and angles.

Elucidation of Absolute Stereochemistry and Molecular Conformation

The absolute stereochemistry of this compound has not been established through experimental methods. The molecule possesses a chiral center at the C2 position of the tetrahydrofuran ring, and potentially another if the indenyl moiety is substituted asymmetrically. However, without crystallographic data from a resolved chiral sample or other chiroptical spectroscopic studies, the spatial arrangement of atoms in the chiral enantiomers remains unknown.

Similarly, a detailed description of the molecular conformation is not available. While theoretical modeling could predict potential low-energy conformations of the tetrahydrofuran ring (such as envelope or twist forms) and the relative orientation of the indenyl and tetrahydrofuran moieties, these would be purely computational and lack experimental validation.

Synthetic Applications and Derivative Chemistry of the Tetrahydrofuran Indene Scaffold

Design and Synthesis of Analogues with Modified Indene (B144670) Substructures

The indene portion of the scaffold presents numerous opportunities for structural variation, including hydrogenation to form indanes and the introduction of various substituents onto the aromatic ring and the five-membered ring. These modifications can significantly influence the molecule's steric and electronic properties.

The catalytic hydrogenation of the indene moiety in 2-((1H-inden-3-yl)methyl)tetrahydrofuran leads to the formation of the corresponding indane derivatives. This transformation saturates the double bond within the five-membered ring of the indene system, converting it to an indane. The process typically involves the use of hydrogen gas in the presence of a metal catalyst. nih.govgoogle.combohrium.com

The production of 2-methyltetrahydrofuran (B130290) (2-MTHF), a related hydrogenated furan (B31954) derivative, often utilizes biomass-derived precursors like levulinic acid or furfural (B47365). nih.govresearchgate.net The synthesis involves hydrogenation, dehydration, and hydrocleavage processes, with key intermediates such as γ-valerolactone (Gvl) and 1,4-pentanediol (B150768) (1,4-PDO). nih.gov A variety of metal-supported catalysts, including those based on nickel, palladium, copper, and ruthenium on supports like alumina, silica, and activated carbon, are employed for this purpose. nih.govnih.gov The choice of catalyst and reaction conditions, such as temperature and hydrogen source, significantly impacts the efficiency and selectivity of the conversion to 2-MTHF. nih.gov For instance, bimetallic copper-palladium catalysts have demonstrated high activity in the catalytic transfer hydrogenation of furfural to 2-MTHF. nih.gov

In a broader context, the synthesis of various di- and tri-substituted indane derivatives can be achieved through the bromination of indene followed by treatment with silver salts. researchgate.net This approach allows for the introduction of different functional groups onto the indane framework. researchgate.net

Table 1: Examples of Hydrogenated Indene Derivatives and Related Compounds

| Parent Compound | Hydrogenated Derivative | Key Transformation | Catalyst/Reagent Examples | Significance |

| This compound | 2-(indan-1-ylmethyl)tetrahydrofuran | Catalytic hydrogenation of the indene double bond | Pd/C, PtO₂, Raney Ni | Alters steric profile and removes reactive olefin |

| Furfural | 2-Methyltetrahydrofuran (2-MTHF) | Hydrogenation and hydrogenolysis | Cu-Pd bimetallic catalysts, Ni, Ru | Bio-derived solvent and fuel additive nih.govnih.govnih.gov |

| Levulinic Acid | 2-Methyltetrahydrofuran (2-MTHF) | Hydrocyclization and hydrogenolysis | Metal-supported catalysts (Ni, Pd, Cu, Ru) | Sustainable production from biomass nih.govresearchgate.net |

| Indene | Dibromo- and Tribromoindane | Bromination | Bromine | Intermediates for substituted indanes researchgate.net |